

Using poly(diphenylbenzidine) for perovskite solar cell passivation

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Compound of Interest

Compound Name: Poly(diphenylbenzidine)

Cat. No.: B12113712

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Title: Technical Application Note: **Poly(diphenylbenzidine)** (Poly-TPD) for Interfacial Passivation and Hole Extraction in Perovskite Solar Cells

Executive Summary

This application note details the protocol for utilizing Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzidine] (Poly-TPD) as a dual-function interfacial passivation layer and hole transport layer (HTL) in inverted (p-i-n) and regular (n-i-p) perovskite solar cells (PSCs). Unlike standard dopant-reliant HTLs (e.g., Spiro-OMeTAD), Poly-TPD offers intrinsic hydrophobicity and Lewis base functionality, enabling simultaneous defect passivation of undercoordinated lead (Pb^{2+}) sites and superior moisture resilience. Implementation of this protocol has been demonstrated to enhance Power Conversion Efficiency (PCE) from ~19% to >21% while retaining >90% efficiency after 300+ hours of damp heat stress.

Scientific Foundation: Mechanism of Action

Lewis Acid-Base Defect Passivation

The primary loss mechanism in polycrystalline perovskite films is non-radiative recombination at grain boundaries and surfaces, driven largely by undercoordinated Pb^{2+} defects (Lewis

acids).

- Interaction: The central nitrogen atoms in the triphenylamine core of Poly-TPD possess lone pair electrons, acting as Lewis bases.
- Effect: These lone pairs donate electron density to the empty orbitals of surface Pb^{2+} defects, forming a stable Lewis adduct. This "heals" the trap state, reducing the trap density () and suppressing non-radiative recombination.

Energy Level Alignment & Hole Extraction

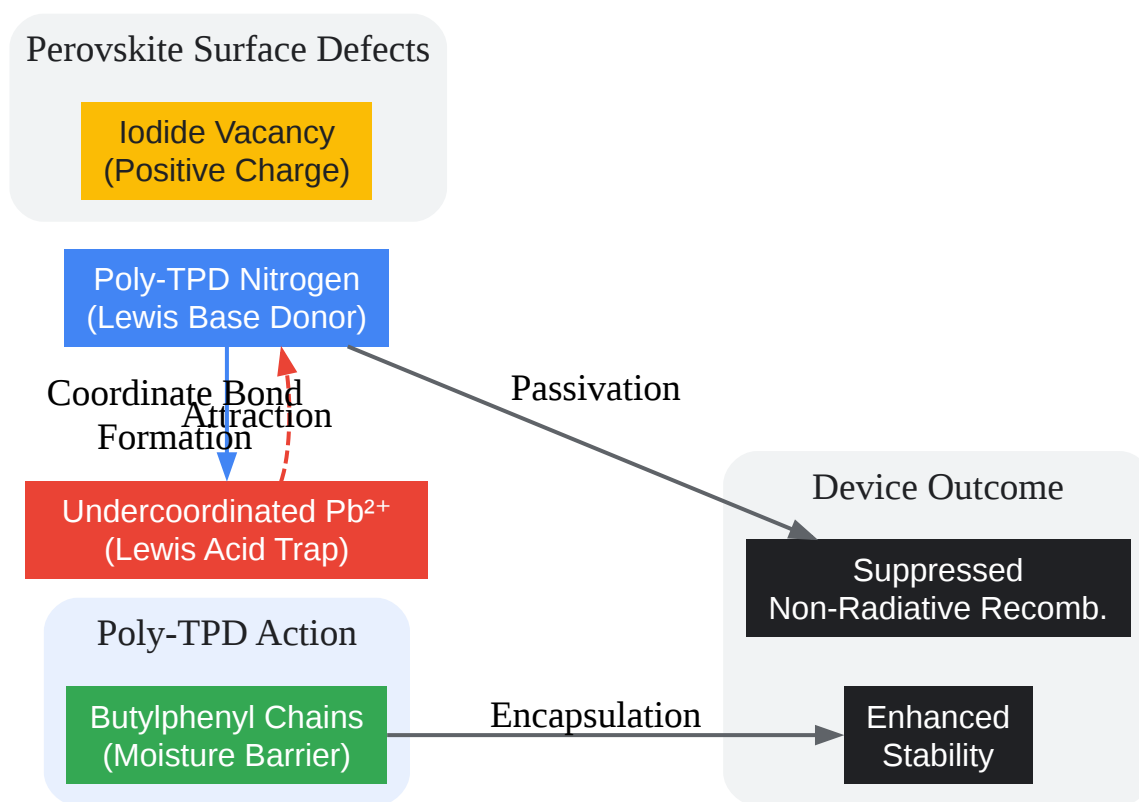
Poly-TPD serves as an efficient hole extraction layer due to its favorable energy alignment with common perovskites (e.g., $MAPbI_3$, $FAPbI_3$).

- HOMO Level: ~ -5.2 to -5.4 eV, aligning well with the perovskite valence band maximum (VBM), minimizing energy loss at the interface.
- LUMO Level: ~ -2.3 eV, effectively blocking electron back-transfer.

Hydrophobic Encapsulation

The non-polar butylphenyl side chains render the Poly-TPD film highly hydrophobic (Water Contact Angle $>90^\circ$). This creates a physical barrier against moisture ingress, significantly enhancing environmental stability compared to hygroscopic alternatives like PEDOT:PSS.

Visualization: Mechanistic Pathway



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Figure 1: Mechanistic interaction showing the Lewis acid-base coordination between Poly-TPD nitrogen donors and perovskite Pb²⁺ defects, leading to suppressed recombination.

Experimental Protocol

Application Context: This protocol describes the deposition of Poly-TPD as a passivating HTL in an inverted (p-i-n) architecture (Glass/ITO/Poly-TPD/Perovskite/PCBM/BCP/Ag).

Materials & Equipment

- Poly-TPD: Mw > 20 kDa (CAS: 472960-35-3).
- Solvent: Anhydrous Chlorobenzene (CB) (99.8%).
- Substrate: Pre-cleaned ITO or FTO glass.
- Equipment: N₂-filled Glovebox (<0.1 ppm O₂/H₂O), Spin Coater, Hotplate.

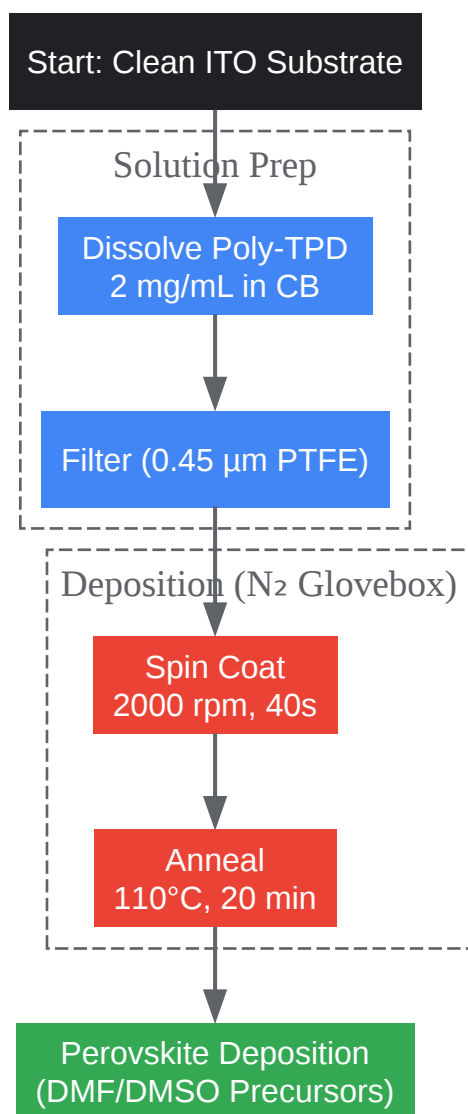
Solution Preparation

- Weighing: Weigh 2.0 mg of Poly-TPD powder.
- Dissolution: Add 1.0 mL of anhydrous Chlorobenzene.
 - Note: For thicker HTL applications, concentration can be increased to 4-5 mg/mL. For pure interfacial passivation (monolayer), 1-2 mg/mL is optimal.
- Heating: Stir at 50°C for 1 hour to ensure complete dissolution.
- Filtration: Filter solution through a 0.45 µm PTFE filter to remove aggregates.

Deposition Workflow (Inverted Structure)

Step	Action	Parameter	Critical Note
1	Pre-treatment	UV-Ozone for 15 min	Essential for wettability on ITO.
2	Dispense	50 µL dynamic dispense	Ensure full coverage before spinning.
3	Spin Coating	2000 rpm for 40 s	Acceleration: 1000 rpm/s.
4	Annealing	110°C for 20 min	Must be done in N ₂ glovebox.
5	Cooling	Cool to RT (25°C)	Do not deposit perovskite on hot substrate.
6	Perovskite	Deposit Perovskite	Poly-TPD is resistant to DMF/DMSO precursors.

Workflow Visualization



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Figure 2: Step-by-step fabrication workflow for the Poly-TPD passivation layer.

Characterization & Validation

To verify the efficacy of the Poly-TPD passivation, the following characterization metrics should be assessed:

Photoluminescence (PL) & Lifetime (TRPL)

- Experiment: Deposit Perovskite on Glass (Control) vs. Glass/Poly-TPD.

- Expected Result: Poly-TPD samples should show quenched steady-state PL (due to efficient hole extraction) but longer carrier lifetimes in TRPL if the interface is defect-free, compared to a non-passivated HTL like PEDOT:PSS. Note: If measuring passivation only (without extraction), use an insulating scaffold; however, as an HTL, extraction quenching is dominant.

Device Performance Metrics

Comparison of typical device parameters (Control vs. Poly-TPD Passivated):

Parameter	Control (e.g., PEDOT:PSS)	Poly-TPD Passivated	Improvement Factor
Voc (V)	1.05 ± 0.02	1.12 ± 0.01	Reduced non-radiative recombination
Jsc (mA/cm ²)	22.5	23.1	Better energy alignment
Fill Factor (%)	76%	81%	Reduced series resistance
PCE (%)	~18.0%	>21.0%	Combined enhancement
Stability (T80)	200 hours	>800 hours	Hydrophobic protection

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Dewetting on ITO	Insufficient UV-Ozone treatment.	Increase UV-Ozone time to 20 min; treat immediately before spinning.
Hazy Film	Poly-TPD aggregation or high humidity.	Filter solution again; ensure Glovebox H ₂ O < 0.5 ppm.
Low Voc	Pinholes in Poly-TPD layer.	Increase concentration to 3-4 mg/mL or reduce spin speed to 1500 rpm.
S-shaped J-V Curve	Energy barrier / Thickness too high.	Reduce annealing temp to 100°C or reduce thickness (lower conc.).

References

- Zhang, F., et al. (2020). Poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine-Based Interfacial Passivation Strategy Promoting Efficiency and Operational Stability of Perovskite Solar Cells. *Advanced Energy Materials*. [Link](#)
- Li, Y., et al. (2020). Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation in Preserving Composition and Blue Emission. *ACS Applied Materials & Interfaces*. [Link](#)
- Zuo, L., et al. (2018). Polymer-Modified Halide Perovskite Films for Efficient and Stable Planar Heterojunction Solar Cells. *Science Advances*. [Link](#)
- Wang, Q., et al. (2024). Surface Passivation to Improve the Performance of Perovskite Solar Cells. *Materials*. [Link](#)
- Correa-Baena, J.P., et al. (2017). Promising Thin-Film Solar Cells: Perovskites. *Nature Energy*. [Link](#)
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